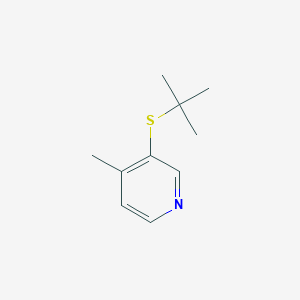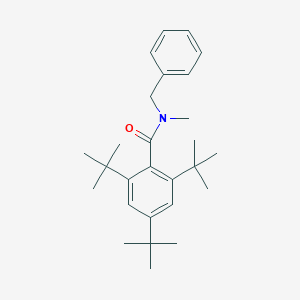
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPPH and is a popular reagent for the synthesis of various organic compounds. DPPH is a highly reactive compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in many different fields.
Mechanism Of Action
The mechanism of action of DPPH is not well understood. However, it is believed that DPPH functions as a nucleophilic catalyst, facilitating the formation of new chemical bonds. This mechanism of action makes DPPH an important tool for researchers in the field of organic chemistry.
Biochemical And Physiological Effects
DPPH has been shown to have a wide range of biochemical and physiological effects. In particular, DPPH has been shown to have potent antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. DPPH has also been shown to have antitumor properties, making it an important tool for researchers in the field of cancer research.
Advantages And Limitations For Lab Experiments
The advantages of using DPPH in lab experiments include its high reactivity and versatility as a ligand. However, the limitations of using DPPH in lab experiments include its high toxicity and potential for explosive reactions.
Future Directions
There are many potential future directions for research involving DPPH. One potential area of research is the development of new ligands based on the structure of DPPH. Another potential area of research is the development of new therapeutic agents based on the antioxidant and antitumor properties of DPPH. Overall, DPPH is a highly versatile and important compound that has many potential applications in scientific research.
Synthesis Methods
The synthesis of DPPH is a complex process that requires specialized equipment and expertise. The most common method for synthesizing DPPH involves the reaction of diphenylphosphine with 2,2-dimethyl-1,3-dioxolane in the presence of hydrazine hydrate. This reaction produces DPPH as a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
DPPH has been extensively studied for its potential applications in scientific research. One of the most common uses of DPPH is as a ligand in the synthesis of various organic compounds. DPPH has been shown to be an effective ligand for the synthesis of a wide range of organic compounds, including chiral ligands and metal complexes.
properties
CAS RN |
17239-58-6 |
|---|---|
Product Name |
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- |
Molecular Formula |
C26H26N2P2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
17239-58-6 |
synonyms |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)






